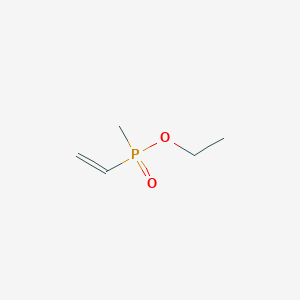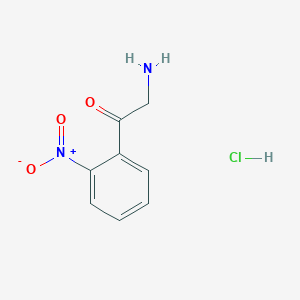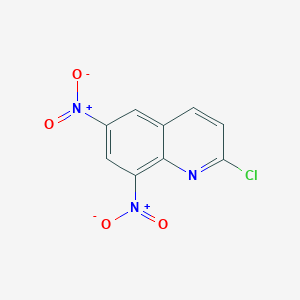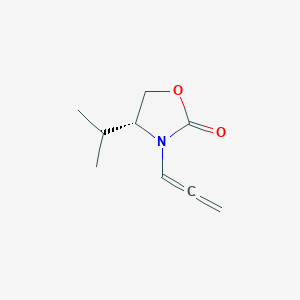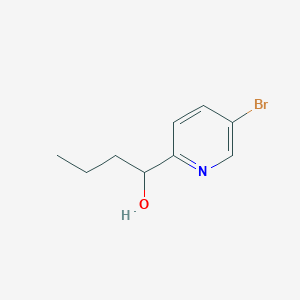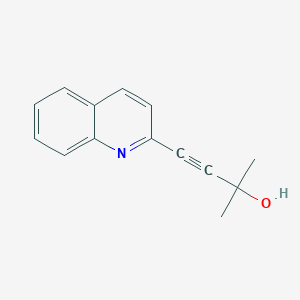
Methyl 4-chlorobutanimidate hydrochloride
Descripción general
Descripción
Methyl 4-chlorobutanimidate hydrochloride, also known as methyl 4-chloro-2-aminobutanoate hydrochloride, is a synthetic compound with the molecular formula C5H11Cl2NO . It has a molecular weight of 172.05 g/mol .
Synthesis Analysis
The synthesis of Methyl 4-chlorobutanimidate hydrochloride involves several steps. A solution of 3-chlorobutanenitrile in diethyl ether is treated with methanol and cooled to 0°C. Hydrochloric acid gas is bubbled into the reaction mixture for 4 hours at 0°C. The reaction mixture is stirred at -20°C for 24 hours and then concentrated in vacuo. The solid residue obtained is washed with diethyl ether and n-pentane and dried in vacuo at 45°C to give Methyl 4-chlorobutanimidate hydrochloride as a white solid .Physical And Chemical Properties Analysis
Methyl 4-chlorobutanimidate hydrochloride is a white solid . It should be stored in an inert atmosphere, under -20°C . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis of Antimicrobial Compounds
“Methyl 4-chlorobutanimidate hydrochloride” has been utilized in the synthesis of compounds with antimicrobial properties. For instance, it was involved in the formation of a compound with a broad spectrum of activity against bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and the fungus Cryptococcus neoformans .
Formation of Pyrrolo[1,2-a]imidazole Derivatives
This chemical is also used in intramolecular cyclization reactions to form pyrrolo[1,2-a]imidazole derivatives. These reactions are significant as they contribute to the development of novel compounds with potential therapeutic applications .
Synthesis of Imidazole Derivatives
Imidazoles are crucial heterocyclic structures found in functional molecules across various applications. “Methyl 4-chlorobutanimidate hydrochloride” plays a role in the regiocontrolled synthesis of substituted imidazoles, which is strategically important for advancing this field .
Propiedades
IUPAC Name |
methyl 4-chlorobutanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO.ClH/c1-8-5(7)3-2-4-6;/h7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWHQDHZAVRAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505916 | |
| Record name | Methyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77570-15-1 | |
| Record name | Butanimidic acid, 4-chloro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77570-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





